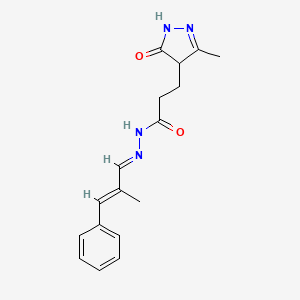

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)propanohydrazide

Beschreibung

The compound 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)propanohydrazide is a pyrazoline-based hydrazide derivative. Structurally, it consists of a 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole moiety linked via a propanohydrazide bridge to a 2-methyl-3-phenyl-2-propen-1-ylidene substituent.

Eigenschaften

IUPAC Name |

3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-12(10-14-6-4-3-5-7-14)11-18-20-16(22)9-8-15-13(2)19-21-17(15)23/h3-7,10-11,15H,8-9H2,1-2H3,(H,20,22)(H,21,23)/b12-10+,18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPCPLJHHOSEPY-SIBNOYASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C1CCC(=O)NN=CC(=CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NNC(=O)C1CCC(=O)N/N=C/C(=C/C2=CC=CC=C2)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The target compound belongs to a family of pyrazoline hydrazides with varying substituents on the hydrazone moiety. Below is a comparative analysis of its structural analogs, focusing on substituent effects and their implications:

Substituent Variations and Molecular Properties

Key Structural and Functional Insights

Electron-donating groups (e.g., -OH in ) may stabilize resonance structures, influencing redox behavior .

Solubility and Bioavailability: Polar substituents (-OH, -NO₂) improve aqueous solubility but may reduce membrane permeability. Conversely, hydrophobic groups (benzylidene in ) favor lipid bilayer penetration .

Bioactivity Correlations :

- Clustering analyses () indicate that structural similarity (e.g., shared hydrazide-pyrazoline backbone) correlates with overlapping bioactivity profiles, such as antimicrobial or anticancer effects .

- Substituent-specific interactions (e.g., hydrogen bonding via -OH in ) can enhance target selectivity .

Methodologies for Comparative Analysis

Computational Similarity Metrics

- Fingerprint-Based Methods : Tanimoto and Dice indices () quantify structural overlap using bit-vector representations (e.g., MACCS or Morgan fingerprints). These metrics are widely used in virtual screening to prioritize analogs with shared pharmacophores .

- Graph-Based Comparisons : Graph isomorphism algorithms () provide rigorous assessments of topological similarity, though computational costs limit their application to small molecules .

Experimental Approaches

- Crystallography : X-ray studies () reveal how substituents influence molecular conformation and crystal packing. For example, halogenated analogs () exhibit distinct intermolecular interactions (e.g., halogen bonding) .

- Lumping Strategies : Grouping structurally similar compounds () simplifies property prediction by assuming shared physicochemical behaviors (e.g., reactivity or solubility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.